An In-depth Technical Guide to Pinobanksin 3-O-propanoate: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Pinobanksin 3-O-propanoate: Chemical Structure, Properties, and Biological Activity
Abstract
Pinobanksin 3-O-propanoate, a naturally occurring ester derivative of the flavonoid pinobanksin, is emerging as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Found in natural sources such as propolis, this molecule has demonstrated potent biological activities, including anti-proliferative and pro-apoptotic effects on cancer cells.[1][2] This technical guide provides a comprehensive overview of the current knowledge on pinobanksin 3-O-propanoate, detailing its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this document outlines detailed protocols for its synthesis and analysis, and delves into its mechanism of action as an inducer of apoptosis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this promising natural product derivative.
Introduction to Pinobanksin and its Propanoate Derivative
Pinobanksin is a dihydroflavonol, a type of flavonoid, commonly found in honey, propolis, and the heartwood of pine trees.[2][3] Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6] Pinobanksin itself has been the subject of numerous studies, revealing its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.[2]
The esterification of flavonoids, such as the addition of a propanoate group to the 3-hydroxyl position of pinobanksin, is a strategy that can modify the parent molecule's physicochemical properties, such as its lipophilicity.[4] These modifications can, in turn, influence its bioavailability and biological activity. Pinobanksin 3-O-propanoate has been identified as a significant bioactive component in certain types of propolis and has shown notable anti-proliferative and apoptosis-inducing effects, particularly in B-cell lymphoma cell lines.[2][4]
Chemical Structure and Physicochemical Properties
The chemical structure of pinobanksin 3-O-propanoate is characterized by the core flavanone skeleton of pinobanksin, with a propionyl group esterified to the hydroxyl group at the C3 position of the C-ring.
Chemical Structure
Caption: Chemical structure of Pinobanksin 3-O-propanoate.
Physicochemical Properties
A comprehensive profile of the physicochemical properties of pinobanksin 3-O-propanoate is crucial for its development as a therapeutic agent. While some data is not yet experimentally determined, properties can be inferred from its structure and data from closely related compounds like pinobanksin 3-O-acetate.
| Property | Value/Description | Source(s) |
| Molecular Formula | C18H16O6 | [7] |
| Molecular Weight | 328.32 g/mol | [7] |
| CAS Number | 126394-70-5 | [2] |
| Appearance | Expected to be a solid, likely white to off-white. | [1] (by analogy) |
| Melting Point | Not determined. Flavanones typically have melting points ranging from 227°C to 251°C. | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For the related pinobanksin 3-O-acetate, solubility in DMSO is high (100 mg/mL).[1] | |
| pKa | Not determined. The phenolic hydroxyl groups are expected to be weakly acidic. |
Synthesis and Characterization
The synthesis of pinobanksin 3-O-propanoate can be achieved through the esterification of the 3-hydroxyl group of pinobanksin. Both chemical and enzymatic methods are viable approaches.
Synthetic Workflow
Caption: General workflow for the synthesis and characterization of pinobanksin 3-O-propanoate.
Experimental Protocol: Chemical Synthesis
This protocol describes a general method for the acylation of flavonoids, adapted for the synthesis of pinobanksin 3-O-propanoate.
Materials:
-
Pinobanksin
-
Propanoic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve pinobanksin in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add propanoic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure pinobanksin 3-O-propanoate.
Rationale: Pyridine acts as a nucleophilic catalyst, activating the anhydride, and also serves as a base to neutralize the propanoic acid byproduct. The aqueous workup removes excess pyridine and anhydride. Column chromatography is a standard method for purifying organic compounds of moderate polarity.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential to confirm the structure and purity of the synthesized pinobanksin 3-O-propanoate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the flavanone core protons, as well as the ethyl group of the propanoate moiety. The protons on the C2 and C3 of the flavanone ring will appear as doublets, with their coupling constant indicating a trans configuration. The aromatic protons of the A and B rings will appear in the aromatic region. The propanoate group will show a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 18 carbon atoms in the molecule, including the carbonyl carbons of the flavanone and the ester group, and the aromatic carbons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the various functional groups. Key expected peaks include:
-
A broad O-H stretching band for the phenolic hydroxyl groups.
-
A strong C=O stretching band for the ketone at C4.
-
A strong C=O stretching band for the ester carbonyl.
-
C-O stretching bands for the ester and ether linkages.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight and fragmentation pattern. In negative ion mode, a prominent peak for the deprotonated molecule [M-H]⁻ is expected. Tandem MS (MS/MS) analysis would likely show a characteristic loss of the propanoate group, resulting in a fragment ion corresponding to the pinobanksin anion at m/z 271.[9] Further fragmentation of the flavonoid backbone would involve retro-Diels-Alder (rDA) reactions.[10]
Analytical Methodology
High-performance liquid chromatography (HPLC) is the method of choice for the analysis and quantification of pinobanksin 3-O-propanoate.
HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
Procedure:
-
Prepare a standard stock solution of pinobanksin 3-O-propanoate in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the column temperature to 25-30°C.
-
Inject the standards and samples onto the column.
-
Elute using a suitable gradient program (e.g., starting with 10% A, increasing to 90% A over 30 minutes).
-
Monitor the absorbance at a wavelength corresponding to the absorption maximum of the compound (typically in the range of 280-330 nm for flavanones).[6]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of pinobanksin 3-O-propanoate in the samples by interpolating their peak areas on the calibration curve.
Rationale: Reversed-phase HPLC with a C18 column is a robust and widely used method for the separation of flavonoids. The use of a gradient elution allows for the efficient separation of compounds with a range of polarities. A PDA detector enables the acquisition of UV spectra, which can aid in peak identification.
Biological Activity and Mechanism of Action
Pinobanksin 3-O-propanoate has been shown to possess significant anti-proliferative activity against cancer cells, with apoptosis induction being a key mechanism.[2][4]
Induction of Apoptosis
Studies have demonstrated that pinobanksin 3-O-propanoate can induce apoptosis in B-cell lymphoma cells.[2][4] This programmed cell death is crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Mechanism of Action: The Intrinsic Apoptosis Pathway
The pro-apoptotic activity of pinobanksin 3-O-propanoate appears to be mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[11] This pathway is initiated by intracellular stress signals and converges on the mitochondria.
Caption: Proposed intrinsic pathway of apoptosis induction by pinobanksin 3-O-propanoate.
The key steps in this pathway are:
-
Induction of Cellular Stress: Pinobanksin 3-O-propanoate acts as a stress signal within the cancer cell.
-
Modulation of Bcl-2 Family Proteins: This stress leads to a shift in the balance of the Bcl-2 family of proteins, favoring the pro-apoptotic members (e.g., Bax, Bak) over the anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][11]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.
-
Release of Cytochrome c: The formation of these pores leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[9]
-
Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Future Directions and Conclusion
Pinobanksin 3-O-propanoate is a promising natural product derivative with demonstrated anti-cancer properties. Further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship in vivo.
-
Elucidation of Specific Molecular Targets: To identify the direct cellular targets of pinobanksin 3-O-propanoate that initiate the apoptotic cascade.
-
Preclinical and Clinical Evaluation: To assess its efficacy and safety in animal models of cancer and, ultimately, in human clinical trials.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate other ester derivatives of pinobanksin to potentially identify compounds with improved potency and selectivity.
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